N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Description
Comprehensive Analysis of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
The compound this compound is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antituberculosis, antibacterial, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves the design and condensation reactions of various moieties to create new chemical entities. For instance, a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety were synthesized and showed promising antitubercular activities . Another related synthesis involved the creation of pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, which were confirmed by spectral data and elemental analyses .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques help in confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation reactions, hydrolytic cleavage, and reactions with benzylthiol or thiophenols . These reactions are crucial for creating the desired chemical structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized post-synthesis. For example, compound 10j from the imidazo[1,2-a]pyridine carboxamide series displayed acceptable safety and pharmacokinetic properties, which are essential for further development as antitubercular agents . The antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives was also evaluated, with some compounds exhibiting promising activity .
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including pyrazoles, pyridazines, and their derivatives, are pivotal in drug discovery due to their versatile biological activities. For instance, pyrazolo[3,4-d]pyridazines have been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities, highlighting their therapeutic potential across various domains (Zaki et al., 2016). The synthesis of these compounds involves 1,3-dipolar cycloaddition reactions, underscoring their chemical diversity and utility in creating pharmacologically active molecules.
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated the biological activities of novel pyrazole and pyridazine derivatives. For example, research on pyrazole carboxamide, pyridazine, and thienopyridazine derivatives has demonstrated notable antibacterial bioactivity against various Gram-positive and Gram-negative strains, with some compounds showing significant antimicrobial potency (Othman & Hussein, 2020). Additionally, pyrazole and pyrazolopyrimidine derivatives have been screened for their in vitro cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Hassan et al., 2014).
Novel Synthetic Routes and Chemical Diversity
The development of new synthetic routes for heterocyclic compounds is crucial for expanding the chemical space accessible for drug discovery. Studies have achieved efficient synthetic protocols for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[1,5-a]pyrimidines, among others, with these compounds undergoing biological activity investigations to explore their potential applications (Zaki et al., 2016).
properties
IUPAC Name |
N-(2-phenoxyethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(17-10-12-23-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-11-4-9-18-21/h1-9,11H,10,12H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYMQNGJGCVABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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